molecular formula C16H23FN2O3 B8122086 tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B8122086
M. Wt: 310.36 g/mol
InChI Key: XGVWBEVKCFABTB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluoropyridine moiety, and a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the fluoropyridine moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions, often using fluoropyridine derivatives.

    Attachment of the tert-butyl group: The tert-butyl group is added through esterification reactions, typically using tert-butyl chloroformate as a reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoropyridine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents targeting specific biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring, which may result in different biological activities and chemical reactivity.

    tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate:

    tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: Similar to the first compound, this one also has a piperazine ring but with a different substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[(6-fluoropyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-5-6-12(10-19)11-21-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVWBEVKCFABTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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